2-Bromo-1H-imidazole
CAS No.: 16681-56-4
Cat. No.: VC21035046
Molecular Formula: C3H3BrN2
Molecular Weight: 146.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16681-56-4 |
---|---|
Molecular Formula | C3H3BrN2 |
Molecular Weight | 146.97 g/mol |
IUPAC Name | 2-bromo-1H-imidazole |
Standard InChI | InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) |
Standard InChI Key | AXHRGVJWDJDYPO-UHFFFAOYSA-N |
SMILES | C1=CN=C(N1)Br |
Canonical SMILES | C1=CN=C(N1)Br |
Introduction
Physical and Chemical Properties
2-Bromo-1H-imidazole (CAS No. 16681-56-4) is characterized by a distinct set of physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial settings.
Basic Identification and Structural Properties
2-Bromo-1H-imidazole exists as white or slightly yellow crystalline solid at room temperature. The compound contains a bromine atom attached to the 2-position of the imidazole ring, creating a reactive site for various chemical transformations. The nitrogen atom in the center of its molecular formula forms a conjugated system with the carbon atom on the imidazole ring, which contributes to the molecule's stability .
Table 1. Basic Identification Parameters of 2-Bromo-1H-imidazole
Parameter | Information |
---|---|
Common Name | 2-Bromo-1H-imidazole |
CAS Number | 16681-56-4 |
IUPAC Name | 2-bromo-1H-imidazole |
Synonyms | 2-Bromoimidazole, 1H-imidazole, 2-bromo |
InChI Key | AXHRGVJWDJDYPO-UHFFFAOYSA-N |
SMILES | C1=CN=C(N1)Br |
PubChem CID | 2773261 |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-1H-imidazole influence its reactivity, solubility, and stability under various conditions, which are critical factors in its applications.
Table 2. Physicochemical Properties of 2-Bromo-1H-imidazole
Property | Value |
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Molecular Formula | C₃H₃BrN₂ |
Molecular Weight | 146.97 g/mol |
Physical Appearance | White or slightly yellow crystalline solid |
Density | 1.9±0.1 g/cm³ |
Melting Point | 197-202°C |
Boiling Point | 273.1±23.0°C at 760 mmHg |
Flash Point | 119.0±22.6°C |
Solubility | Insoluble in water; soluble in ethanol, methanol, and DMSO |
Elemental Analysis | C, 24.52; H, 2.06; Br, 54.37; N, 19.06 |
The compound exhibits limited solubility in water but dissolves readily in many organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility characteristics may vary under different pH conditions, which is an important consideration in reaction planning and formulation development .
Synthesis Methods
Several methods have been developed for the synthesis of 2-Bromo-1H-imidazole, each with specific advantages and applications. The choice of synthesis route often depends on the scale of production, available resources, and specific requirements of the end product.
Dibromination-Selective Debromination Method
A notable synthesis approach involves a two-step process of dibromination followed by selective debromination. This method has been particularly valuable for the synthesis of 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs. The process begins with the dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy. This approach offers advantages in terms of reaction efficiency, safety, and scalability, making it suitable for kilogram-scale production .
Protection-Bromination-Deprotection Strategy
Another common approach involves protecting the imidazole nitrogen, followed by bromination at the 2-position and subsequent deprotection. For instance, the synthesis of 2-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]imidazole begins with treating 2-Bromo-1H-imidazole with sodium hydride in tetrahydrofuran at 0°C, followed by addition of 2-(chloromethoxy)ethyltrimethylsilane. The reaction mixture is stirred at 20°C for 15.5 hours, then quenched with water, extracted with ethyl acetate, and purified by column chromatography. This method yielded the desired product with an efficiency of 88.41% .
Applications and Uses
2-Bromo-1H-imidazole exhibits remarkable versatility in its applications across multiple fields, from pharmaceutical research to advanced materials science.
Pharmaceutical Applications
The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of drugs with diverse therapeutic properties:
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Antimicrobial Agents: 2-Bromo-1H-imidazole derivatives exhibit significant activity against various bacterial and fungal pathogens, making them valuable in the development of antimicrobial medications .
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Anti-inflammatory and Analgesic Compounds: Novel imidazole derivatives synthesized from 2-Bromo-1H-imidazole have demonstrated promising anti-inflammatory and pain-relieving properties. For example, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) showed significant analgesic activity (89% at 100 mg/kg body weight), while compounds 2a and 2b exhibited good anti-inflammatory activity comparable to diclofenac salt .
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Anticancer Therapeutics: Imidazole-based compounds derived from 2-Bromo-1H-imidazole have shown potential in targeting various cancer pathways, contributing to the development of novel anticancer drugs .
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Antifungal Medications: The combination of imidazole compounds with other heterocyclic structures, such as thiazolidinone, has been shown to enhance antifungal effects while potentially reducing toxicity .
Agricultural Applications
In agricultural chemistry, 2-Bromo-1H-imidazole serves as an important intermediate for the synthesis of pesticides and fungicides. Its derivatives contribute to the development of plant growth regulators and crop protection agents that help enhance agricultural productivity and sustainability .
Materials Science Applications
The compound has found applications in materials science, particularly in the development of:
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Photovoltaic Materials: 2-Bromo-1H-imidazole derivatives are used in the synthesis of materials for solar cells and other photovoltaic applications .
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Coordination Compounds: The compound can function as a ligand, forming stable coordination complexes with various metal ions, which has implications for catalysis and materials design .
Research Findings and Biological Activity
Recent research has expanded our understanding of 2-Bromo-1H-imidazole and its derivatives, revealing new insights into their properties and potential applications.
Molecular and Spectroscopic Studies
Extensive quantum mechanical and vibrational spectroscopic studies have been conducted on 2-Bromo-1H-imidazole-4,5-dicarbonitrile (2B1HID). These investigations employed Atoms In Molecules (AIM) analysis to determine topological properties and bonding characteristics. The application of Natural Bond Orbital (NBO) studies helped assess molecular stability, while HOMO-LUMO analysis provided insights into chemical parameters and band gaps. Time-dependent density functional theory (TD-DFT) approaches with simulated UV-Vis spectra in various solvents revealed electronic transitions. These studies contribute to our understanding of the molecule's bioactive nature and reactive areas, offering insights into its non-linear optical applications and thermodynamic behavior .
Pharmaceutical Research Advances
Imidazole derivatives, including those based on 2-Bromo-1H-imidazole, have demonstrated a broad spectrum of biological activities. Recent studies have explored the synthesis of novel imidazole analogues as anti-inflammatory and analgesic agents. These investigations have included molecular docking studies using sophisticated computational tools to predict binding affinities with biological targets such as COX-2 receptors .
Table 3. Selected Biological Activities of 2-Bromo-1H-imidazole Derivatives
Synthetic Methodology Advancements
Significant progress has been made in developing efficient synthesis methods for 2-Bromo-1H-imidazole and its derivatives. The improved kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole represents a notable advancement, offering a facile, safe, and scalable approach for the production of this key building block for nitroimidazole drugs .
Hazard Type | Classification | Code and Statement |
---|---|---|
Acute Toxicity | Harmful | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Irritant | H315: Causes skin irritation |
Eye Damage/Irritation | Damaging | H318: Causes serious eye damage |
Specific Target Organ Toxicity - Single Exposure | Irritant | H335: May cause respiratory irritation |
Protective Measures
When handling 2-Bromo-1H-imidazole, the following precautionary measures are recommended:
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Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261) .
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Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection (P280) .
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Eye Contact Procedure: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338) .
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Storage: Store away from oxidizing agents under recommended conditions to maintain stability .
Related Compounds
Several related brominated imidazole compounds share structural similarities with 2-Bromo-1H-imidazole but differ in their substitution patterns and, consequently, in their physicochemical properties and applications.
Table 5. Related Brominated Imidazole Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
2-Bromo-1-methylimidazole | 16681-59-7 | C₄H₅BrN₂ | 161.00 | Methyl group at N-1 position |
2-(Bromomethyl)-1H-imidazole | 735273-40-2 | C₄H₅BrN₂ | 161.00 | Bromomethyl instead of bromine at C-2 |
2-Bromo-1,4-dimethyl-1H-imidazole | 235426-30-9 | C₅H₇BrN₂ | 175.03 | Methyl groups at N-1 and C-4 positions |
5-Benzyl-2-bromo-1H-imidazole | 1823875-69-9 | C₁₀H₉BrN₂ | 237.10 | Benzyl group at C-5 position |
These related compounds often share similar synthesis routes and can be derived from 2-Bromo-1H-imidazole through various functionalization reactions. The additional functional groups modify the compounds' reactivity, solubility, and biological activity profiles, expanding the range of potential applications .
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